3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS No.: 438030-15-0
Cat. No.: VC4190463
Molecular Formula: C22H17N3OS
Molecular Weight: 371.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 438030-15-0 |
---|---|
Molecular Formula | C22H17N3OS |
Molecular Weight | 371.46 |
IUPAC Name | 3-(9-ethylcarbazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one |
Standard InChI | InChI=1S/C22H17N3OS/c1-2-24-19-10-6-4-7-15(19)17-13-14(11-12-20(17)24)25-21(26)16-8-3-5-9-18(16)23-22(25)27/h3-13H,2H2,1H3,(H,23,27) |
Standard InChI Key | AKGVUCMGUYQKFH-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S)C5=CC=CC=C51 |
Introduction
Key Findings
3-(9-Ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS: 438030-15-0) is a heterocyclic compound featuring a fused carbazole-quinazolinone scaffold with a sulfhydryl substituent. This molecule has garnered attention in medicinal chemistry due to its structural complexity and potential bioactivity, particularly as a precursor or intermediate in drug discovery. Emerging evidence from related carbazole and quinazolinone derivatives suggests possible antiviral, antimicrobial, and enzyme-inhibitory properties, though direct studies on this compound remain limited .
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is 3-(9-ethylcarbazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one, with a molecular formula of C₂₂H₁₇N₃OS and a molecular weight of 371.46 g/mol . Key structural components include:
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A 9-ethylcarbazole moiety, contributing aromaticity and planar geometry.
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A 3,4-dihydroquinazolin-4-one ring system, which adopts a partially saturated bicyclic structure.
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A sulfanyl (-SH) group at position 2, enabling thiol-based reactivity (e.g., disulfide bond formation or metal coordination) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 438030-15-0 | |
Molecular Formula | C₂₂H₁₇N₃OS | |
Molecular Weight | 371.46 g/mol | |
SMILES Notation | CCN1C2=C(C=C(C=C2)NC3=C(S)C(=O)N(C4=CC=CC=C41)C5=CC=CC=C5)C6=CC=CC=C6 |
Synthesis and Reaction Pathways
Table 2: Representative Reaction Steps for Analogous Compounds
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | 9-Ethylcarbazole-3-amine + Bromoacetyl bromide, DCM/pyridine | 75% | |
2 | Cyclization with CS₂, KOH, reflux | 68% |
Structural Confirmation
X-ray crystallography of related compounds (e.g., methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate) confirms the planarity of the quinazolinone ring and dihedral angles (>75°) between aromatic systems, which may influence packing in solid-state or binding to biological targets .
Pharmacokinetic and Toxicity Considerations
ADME Properties
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